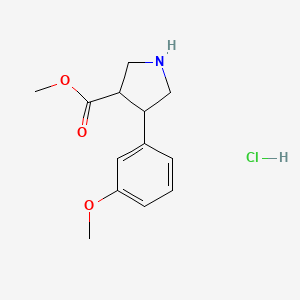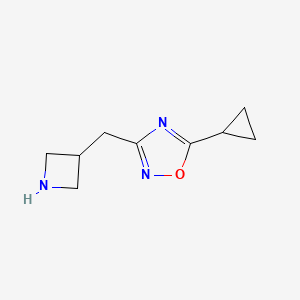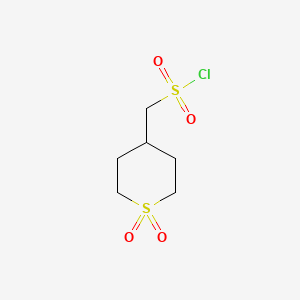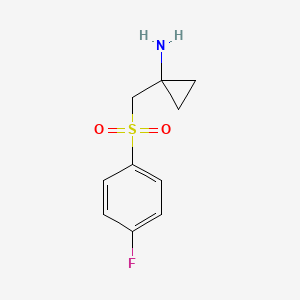
4-Amino-6-(3-chlorophenyl)pyridazin-3-ol
Übersicht
Beschreibung
Pyridazinones, which include compounds like “4-Amino-6-(3-chlorophenyl)pyridazin-3-ol”, are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities . They have been the subject of numerous research articles and patents, and several drugs based on its nucleus have come into light .
Molecular Structure Analysis
The molecular structure of pyridazinones includes a pyridazine ring, which contains nitrogen atoms at positions 1 and 2 along with a keto functionality . This structure is often encountered in some approved drugs, clinical candidates, and functional material .Chemical Reactions Analysis
Again, while specific chemical reactions involving “this compound” are not available, pyridazinones are known to undergo a variety of chemical reactions. For instance, they can inhibit calcium ion influx, which is required for the activation of platelet aggregation .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have studied the synthesis of pyridazine derivatives, including 4-Amino-6-(3-chlorophenyl)pyridazin-3-ol, and their reactions with various chemicals. For instance, the compound has been used as a precursor in the synthesis of N1-4-pyridazinylsulfanilamide derivatives, revealing its utility in creating complex chemical structures with potential pharmacological applications T. Nakagome et al., 1966. Additionally, its derivatives have been explored for their potential as platelet aggregation inhibitors, indicating its relevance in cardiovascular research I. Estevez et al., 1998.
Potential Biological Activities
Several studies have explored the biological activities of this compound derivatives. For example, new derivatives have been synthesized and assessed for their anticancer, antiangiogenic, and antioxidant properties, showcasing the compound's potential in medicinal chemistry V. T. Kamble et al., 2015. Another study focused on synthesizing 2-substituted derivatives with immunosuppressive and anticonvulsant activities, further illustrating the therapeutic possibilities of this chemical scaffold R. Zabska et al., 1984.
Advanced Synthetic Applications
The compound has also been a key intermediate in creating novel heterocyclic compounds with expected antimicrobial and biological activities. For instance, the synthesis of pyridazino-fused ring systems, such as pyridazino[3,4-b]diazepam, has been reported, demonstrating its role in developing new pharmacologically active molecules L. Károlyházy et al., 2001. Another study utilized this compound for the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, emphasizing its versatility in synthetic chemistry Joanna Wlochal et al., 2015.
Zukünftige Richtungen
Given the wide range of biological activities exhibited by pyridazinones, future research could involve the synthesis and testing of new pyridazinone derivatives, including potentially “4-Amino-6-(3-chlorophenyl)pyridazin-3-ol”. These studies could provide valuable insights into the therapeutic potential of these compounds .
Eigenschaften
IUPAC Name |
5-amino-3-(3-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSXYKZFVRCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)
![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)



![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)

![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)


![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

